1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol
CAS No.: 1251262-92-6
Cat. No.: VC3071377
Molecular Formula: C10H11FO
Molecular Weight: 166.19 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol - 1251262-92-6](/images/structure/VC3071377.png)
Specification
CAS No. | 1251262-92-6 |
---|---|
Molecular Formula | C10H11FO |
Molecular Weight | 166.19 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol |
Standard InChI | InChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4,12H,5-7H2 |
Standard InChI Key | BMMNWBSUCKETFJ-UHFFFAOYSA-N |
SMILES | C1CC1(CC2=CC=C(C=C2)F)O |
Canonical SMILES | C1CC1(CC2=CC=C(C=C2)F)O |
Introduction
Chemical Identity and Structure
Basic Structural Information
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol consists of a cyclopropane ring with a hydroxyl group and a 4-fluorophenylmethyl substituent attached to the same carbon atom. The compound features a tertiary alcohol structure where the hydroxyl group is connected to a carbon that is part of a three-membered cyclopropane ring. The fluorine atom is positioned at the para position of the phenyl ring, which can influence both the electronic properties and reactivity of the molecule .
Chemical Identifiers
The compound is uniquely identified through various chemical notation systems and identifiers, which are essential for database searches and regulatory documentation. The following table summarizes the key chemical identifiers for 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol:
Identifier Type | Value |
---|---|
CAS Number | 1251262-92-6 |
Molecular Formula | C₁₀H₁₁FO |
Molecular Weight | 166.19 g/mol |
SMILES Notation | C1CC1(CC2=CC=C(C=C2)F)O |
InChI | InChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4,12H,5-7H2 |
InChIKey | BMMNWBSUCKETFJ-UHFFFAOYSA-N |
MDL Number | MFCD16840716 |
Physical and Chemical Properties
Physical State and Characteristics
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol is typically available as a solid or crystalline substance at room temperature. The compound has a standard purity of ≥95% when supplied commercially for research purposes . The presence of the hydroxyl group enables hydrogen bonding, which can influence its solubility profile and potential interactions with biological systems.
Structural Features
The compound contains several key structural features that contribute to its chemical behavior:
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A cyclopropane ring, which introduces ring strain and unique reactivity patterns
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A tertiary alcohol functional group that can participate in hydrogen bonding
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A para-fluorophenyl group that alters the electronic distribution of the aromatic ring
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A methylene bridge connecting the aromatic and cyclopropane moieties
These structural elements collectively determine the compound's physicochemical properties and potential applications in synthetic chemistry .
Spectroscopic Characteristics
Mass Spectrometry Data
Mass spectrometry represents a crucial analytical technique for the identification and characterization of 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol. The predicted collision cross-section (CCS) values for various adducts of the compound provide important information for its detection and analysis in complex mixtures. These values, measured in square angstroms (Ų), are particularly useful in ion mobility spectrometry coupled with mass spectrometry .
Predicted Collision Cross Section Data
The following table presents the predicted collision cross-section values for different adducts of 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 167.08667 | 138.5 |
[M+Na]⁺ | 189.06861 | 152.1 |
[M+NH₄]⁺ | 184.11321 | 149.1 |
[M+K]⁺ | 205.04255 | 145.0 |
[M-H]⁻ | 165.07211 | 147.6 |
[M+Na-2H]⁻ | 187.05406 | 149.7 |
[M]⁺ | 166.07884 | 144.3 |
[M]⁻ | 166.07994 | 144.3 |
Related Fluorinated Compounds
Structural Analogues
Several structurally related compounds appear in chemical databases and research literature. These include:
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1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride, where the hydroxyl group is replaced by an amine functionality
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1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol, which features a different carbon skeleton but maintains the fluorophenyl and hydroxyl groups
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Other fluorinated cyclopropane derivatives with varying substituents
Understanding the relationship between these compounds helps establish structure-property relationships that can guide the design of new molecules for specific applications .
Comparative Analysis
The replacement of the hydroxyl group with an amine functionality, as seen in 1-[(4-fluorophenyl)methyl]cyclopropan-1-amine, significantly alters the compound's chemical properties. While the hydroxyl group in 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol makes it a potential hydrogen bond donor and acceptor, the amine version introduces basic properties that can influence solubility in acidic media and potential interactions with biological targets .
Current Research Status and Availability
Research Limitations
Despite its potential utility, comprehensive research on 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol appears limited in the current literature. The compound is primarily cataloged in chemical databases and commercial supplier inventories, suggesting its role as a specialty chemical rather than a widely studied compound with established applications .
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